molecular formula C15H20N2O3 B2839257 N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 1797873-07-4

N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Cat. No. B2839257
CAS RN: 1797873-07-4
M. Wt: 276.336
InChI Key: RABYUJUGXFCAAX-UHFFFAOYSA-N
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Description

N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMF-DMA and is synthesized using a specific method. In

Scientific Research Applications

DMF-DMA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. DMF-DMA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of DMF-DMA is not fully understood, but it is believed to involve the activation of the Nrf2 pathway. This pathway is responsible for the regulation of cellular antioxidant responses and the detoxification of reactive oxygen species. DMF-DMA has been shown to activate this pathway, leading to increased antioxidant activity and decreased inflammation.
Biochemical and Physiological Effects:
DMF-DMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, reduce inflammation, and protect against oxidative stress. DMF-DMA has also been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

DMF-DMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been shown to have low toxicity and can be administered orally or intravenously. However, there are also some limitations to its use. DMF-DMA is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of DMF-DMA. One area of research is the potential use of DMF-DMA in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of research is the development of new synthesis methods to improve the yield and purity of DMF-DMA. Additionally, further studies are needed to fully understand the mechanism of action of DMF-DMA and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, DMF-DMA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is synthesized using a specific method and has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. DMF-DMA has also been studied for its potential use in the treatment of neurodegenerative diseases. While there are some limitations to its use, DMF-DMA has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of DMF-DMA and its potential applications in other fields of scientific research.

Synthesis Methods

DMF-DMA is synthesized using a specific method that involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with 3,5-dimethylisoxazole-4-carboxylic acid. The reaction is catalyzed by a base and yields DMF-DMA as the final product. This synthesis method has been optimized to produce high yields of DMF-DMA with high purity.

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-9-7-13(11(3)19-9)8-16-15(18)6-5-14-10(2)17-20-12(14)4/h7H,5-6,8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABYUJUGXFCAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)CCC2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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